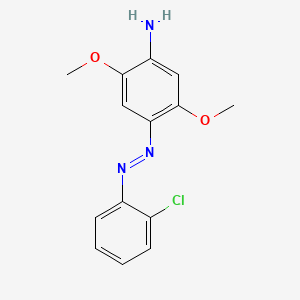

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline

説明

Structure

3D Structure

特性

CAS番号 |

60143-59-1 |

|---|---|

分子式 |

C14H14ClN3O2 |

分子量 |

291.73 g/mol |

IUPAC名 |

4-[(2-chlorophenyl)diazenyl]-2,5-dimethoxyaniline |

InChI |

InChI=1S/C14H14ClN3O2/c1-19-13-8-12(14(20-2)7-10(13)16)18-17-11-6-4-3-5-9(11)15/h3-8H,16H2,1-2H3 |

InChIキー |

WYFCDGYRAULRHY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2Cl |

製品の起源 |

United States |

Synthetic Methodologies for 4 2 Chlorophenylazo 2,5 Dimethoxyaniline

Classical Diazotization and Azo Coupling Reactions for Azo Dye Synthesis

The traditional route for synthesizing azo dyes like 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline involves the conversion of a primary aromatic amine, in this case, 2-Chloroaniline (B154045), into a diazonium salt. handwiki.org This intermediate is then reacted with a coupling component, 2,5-Dimethoxyaniline (B66101), to form the final azo compound. unb.ca This process, known as azo coupling, is a cornerstone of dye chemistry. handwiki.org

The successful synthesis and yield of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing side reactions.

Key Reaction Parameters for Optimization:

| Parameter | Typical Condition/Range | Rationale and Impact on Synthesis |

| Temperature | 0–5°C | The diazotization step is critical as aromatic diazonium salts are unstable at higher temperatures and can decompose, liberating nitrogen gas. masterorganicchemistry.comijirset.com Maintaining a low temperature is essential for the stability of the 2-chlorobenzenediazonium (B96021) salt intermediate. |

| pH | Acidic (Diazotization), Mildly Acidic (Coupling) | Diazotization requires a strong acid like HCl or H₂SO₄ to generate the necessary nitrous acid in situ from sodium nitrite (B80452). scialert.netbyjus.com The subsequent coupling with an aromatic amine like 2,5-dimethoxyaniline is typically carried out in a mildly acidic medium to ensure the coupling component is sufficiently activated without deactivating the diazonium salt. lkouniv.ac.inresearchgate.net |

| Reagent Stoichiometry | Near Equimolar | A precise 1:1 molar ratio of the diazonium salt to the coupling component is generally used to ensure complete reaction and prevent the presence of unreacted starting materials in the final product. An excess of nitrous acid is often quenched, for instance with urea, to prevent unwanted side reactions. scialert.net |

| Solvent | Aqueous Media | The classical synthesis is typically performed in an aqueous acidic medium, which facilitates the dissolution of the amine salt and sodium nitrite for the diazotization step. |

The formation of the 2-chlorobenzenediazonium ion from 2-Chloroaniline is a well-established multi-step process known as diazotization. handwiki.org

Formation of the Nitrosonium Ion : In the presence of a strong acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.combyjus.comyoutube.com

Electrophilic Attack : The primary amino group of 2-Chloroaniline acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosonium ion. This forms an N-nitrosammonium ion. youtube.comyoutube.com

Deprotonation and Tautomerization : The N-nitrosammonium ion is deprotonated to yield an N-nitrosamine. byjus.com This is followed by a series of proton transfers (tautomerization) in the acidic medium, which results in the formation of a diazohydroxide. byjus.com

Formation of the Diazonium Ion : The hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The subsequent loss of water leads to the formation of the stable 2-chlorobenzenediazonium ion, which features a nitrogen-nitrogen triple bond. masterorganicchemistry.combyjus.comyoutube.com The relative stability of this aromatic diazonium ion at low temperatures is attributed to the delocalization of the positive charge into the aromatic pi system. lkouniv.ac.in

The azo coupling reaction is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.org In this reaction, the 2-chlorobenzenediazonium cation serves as the electrophile, which attacks the electron-rich aromatic ring of the coupling agent, 2,5-Dimethoxyaniline. handwiki.orgwikipedia.org

The aromatic ring of 2,5-Dimethoxyaniline is strongly activated by the presence of the amino (-NH₂) and two methoxy (B1213986) (-OCH₃) groups. These are powerful electron-donating groups that increase the nucleophilicity of the ring and direct the incoming electrophile to the ortho and para positions. wikipedia.org In the case of 2,5-Dimethoxyaniline, the position para to the highly activating amino group is the most nucleophilic and sterically accessible site for the electrophilic attack by the diazonium ion.

The mechanism proceeds as follows:

Electrophilic Attack : The 2-chlorobenzenediazonium ion attacks the carbon atom at the 4-position of the 2,5-Dimethoxyaniline ring.

Formation of the Sigma Complex : This attack disrupts the aromaticity of the ring, leading to the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Re-aromatization : A weak base (such as water or the anion of the acid used) removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring and yields the final product, 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline. wikipedia.org

Modern and Green Chemistry Approaches in 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline Synthesis

In response to growing environmental concerns, modern synthetic chemistry has focused on developing greener and more sustainable methods for producing azo dyes. researchgate.net These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

A key area of green chemistry is the replacement of hazardous stoichiometric reagents with recyclable and benign catalysts.

Solid Acid Catalysts : The use of strong mineral acids like H₂SO₄ and HCl in conventional diazotization poses environmental hazards. digitellinc.com A greener alternative involves using solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). rsc.orgresearchgate.net These catalysts are effective, easily separable from the reaction mixture using an external magnet, and can be recycled multiple times, making the process more economical and environmentally friendly. rsc.orgscispace.com

Biodegradable Catalysts : Another innovative approach is the use of biodegradable and non-toxic polysaccharides, such as alginic acid, to mediate the diazotization reaction. digitellinc.com Alginic acid has been shown to be an effective replacement for HCl, allowing the reaction to proceed efficiently while being significantly less harmful to the environment. digitellinc.com

Comparison of Diazotization Methods:

| Feature | Conventional Method | Catalyst-Assisted Method |

| Acid Used | HCl, H₂SO₄ | Solid acids (e.g., Fe₃O₄@SiO₂-SO₃H), Alginic Acid |

| Environmental Impact | High (hazardous, corrosive) | Low (benign, recyclable catalysts) digitellinc.comrsc.org |

| Catalyst Recyclability | Not applicable | High (demonstrated for multiple cycles) digitellinc.comrsc.org |

| Reaction Conditions | Low temperature required | Can often be performed at room temperature digitellinc.com |

| Work-up | Neutralization required | Simple filtration or magnetic separation rsc.org |

A significant drawback of many chemical syntheses is the reliance on large quantities of volatile and often toxic organic solvents. Modern approaches seek to eliminate solvents entirely.

Grindstone Chemistry : A solvent-free synthesis of azo dyes can be achieved through grinding the reactants together at room temperature. longdom.org This mechanochemical method has been shown to be an efficient and environmentally benign way to conduct diazo coupling reactions. rsc.org This technique overcomes many limitations of traditional methods, including the need for low temperatures, acids, alkalis, and toxic solvents. rsc.orgscispace.com The advantages include excellent conversion rates, simple product isolation, and a significant reduction in chemical waste. longdom.org This approach represents a simple, low-cost, and sustainable alternative for the synthesis of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline. longdom.org

Microwave-Assisted Synthesis of Azo Dyes

Microwave-assisted organic synthesis has emerged as a powerful technique that aligns with the principles of green chemistry, offering significant advantages over conventional heating methods. mdpi.comnih.govjaveriana.edu.co This technology utilizes microwave energy to provide rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. mdpi.comnih.govisca.me

In the context of synthesizing 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, microwave irradiation can be applied to the coupling step. The use of microwave energy can accelerate the reaction between the 2-chlorophenyl diazonium salt and 2,5-dimethoxyaniline. nih.gov Research on various azo dyes and heterocyclic compounds has consistently shown that reactions requiring several hours under conventional reflux conditions can often be completed in a matter of minutes when subjected to microwave irradiation. isca.menih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient energy transfer. isca.me

The benefits of employing microwave-assisted synthesis for azo dyes are summarized in the comparative data below, drawn from general findings in the field. mdpi.comjaveriana.edu.coisca.me

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 4-8 hours) | Minutes (e.g., 2-10 minutes) | isca.mearkat-usa.org |

| Product Yield | Moderate to Good | Good to Excellent (Often higher than conventional) | mdpi.comnih.gov |

| Energy Consumption | High | Low | nih.gov |

| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or under solvent-free conditions | arkat-usa.orgresearchgate.net |

Purification and Isolation Strategies for 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline

Following synthesis, the crude 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline product contains unreacted starting materials, by-products, and inorganic salts. acs.org Therefore, robust purification and isolation strategies are essential to obtain the compound at a high degree of purity.

Chromatographic Techniques for Compound Purity Enhancement

Chromatography is a fundamental technique for the separation and purification of organic compounds. For azo dyes, column chromatography is a widely used method for achieving high purity. arkat-usa.org The progress of the purification can be monitored using Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired compound. arkat-usa.org

In a typical procedure, the crude product is dissolved in a minimum amount of a suitable solvent and adsorbed onto a stationary phase, commonly silica (B1680970) gel, packed into a glass column. A solvent system, or mobile phase, is then passed through the column. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a compound like 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, a non-polar stationary phase like silica gel is effective. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the components from the column. arkat-usa.org

More advanced techniques like high-speed countercurrent chromatography have also been successfully employed for the purification of azo dyes, offering an alternative method for separating impurities. tandfonline.com

Recrystallization and Precipitation Methods

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities are either highly soluble or insoluble at all temperatures. arkat-usa.org For azo dyes, ethanol (B145695) is often a suitable solvent for recrystallization. isca.mearkat-usa.org The crude solid is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline crystallizes out of the solution, leaving the impurities dissolved. The pure crystals are then collected by filtration. isca.me

Advanced Spectroscopic and Structural Elucidation of 4 2 Chlorophenylazo 2,5 Dimethoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can deduce the chemical environment of each atom.

Proton (¹H) NMR for Structural Connectivity Analysis

A hypothetical ¹H NMR spectrum of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline would provide crucial information about the number of different types of protons and their neighboring atoms. Key expected signals would include:

Aromatic Protons: Signals corresponding to the protons on the two aromatic rings. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would reveal the substitution pattern on each ring. For instance, the protons on the 2,5-dimethoxyaniline (B66101) ring and the 2-chlorophenyl ring would exhibit distinct chemical shifts and multiplicities based on their electronic environments and neighboring protons.

Methoxy (B1213986) Protons: Two distinct singlets would be expected for the two methoxy groups (-OCH₃) at positions 2 and 5, as their chemical environments are different.

Amine Proton: A broad singlet corresponding to the amine (-NH₂) proton. Its chemical shift could vary depending on the solvent and concentration.

Without experimental data, a detailed analysis and a corresponding data table of chemical shifts (δ) and coupling constants (J) cannot be provided.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their hybridization and chemical environment. Expected signals would include:

Aromatic Carbons: A series of signals in the aromatic region of the spectrum. The carbons attached to the methoxy groups, the azo group (-N=N-), the chlorine atom, and the amine group would have characteristic chemical shifts.

Methoxy Carbons: Two distinct signals for the carbon atoms of the two methoxy groups.

A data table listing the precise chemical shifts for each carbon atom is not possible without experimental spectra.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic protons, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule, such as the azo bridge to the two aromatic rings.

Detailed correlation tables from these experiments cannot be generated without the actual spectral data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline would be expected to show characteristic absorption bands for its functional groups:

N-H Stretching: Bands corresponding to the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Signals for aromatic and methyl C-H bonds.

N=N Stretching: A characteristic band for the azo group, though it can sometimes be weak in the IR spectrum.

C-O Stretching: Strong bands for the ether linkages of the methoxy groups.

C-Cl Stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

A data table of specific vibrational frequencies (cm⁻¹) and their corresponding functional group assignments is contingent on experimental data.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy would provide complementary information to FTIR. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For this molecule, the N=N stretching of the azo group, which is often weak in the IR spectrum due to its low polarity, would be expected to show a strong signal in the Raman spectrum, providing a clear "fingerprint" for this functional group. Aromatic ring vibrations would also be prominent.

Without access to the experimental Raman spectrum, a detailed analysis and data table of vibrational modes cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a cornerstone technique for investigating the electronic transitions within azo dyes. The absorption of light in the ultraviolet and visible regions promotes electrons from a lower energy molecular orbital to a higher energy one. In azo compounds, the characteristic color arises from the promotion of electrons in the extended π-conjugated system, which includes the azo linkage (-N=N-) and the aromatic rings. The key electronic transitions are typically the high-intensity π → π* transition and the lower-intensity, longer-wavelength n → π* transition. researchgate.net

The position and intensity of the absorption maxima (λmax) are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic rings.

The color of an azo dye is determined by its chromophore—the conjugated system responsible for absorbing light—and is modulated by auxochromes. The fundamental chromophore in 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is the phenylazo-aniline core. Auxochromes are functional groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. nih.gov

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role as auxochromes. EDGs, such as the methoxy (-OCH₃) and amino (-NH₂) groups present in the 2,5-dimethoxyaniline moiety, typically cause a bathochromic shift (red shift) in the λmax, moving the absorption to longer wavelengths. nih.gov This is because they increase the electron density of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, EWGs, like the chloro (-Cl) group on the phenyl ring, can induce a hypsochromic shift (blue shift), although their effect can be more complex depending on their position. nih.gov

Studies on analogous azo dyes derived from 2,5-dimethoxyaniline demonstrate these principles. The introduction of various substituents on the phenyl ring directly influences the λmax, providing a method to fine-tune the color of the dye.

Table 1: Illustrative Absorption Maxima (λmax) of Azo Dyes Derived from Substituted Anilines (Data based on analogous compounds to demonstrate substituent effects)

| Diazo Component (Substituted Aniline) | Coupling Component | Substituent 'X' | λmax (nm) |

| 2,5-Dimethoxyaniline | Naphthol Derivative A | -OCH₃ (at position 5) | 509 |

| 2-Methoxy-5-methylaniline | Naphthol Derivative A | -CH₃ (at position 5) | 503 |

| 2-Methoxyaniline | Naphthol Derivative A | -H | 499 |

| 2-Methoxy-5-(trifluoromethyl)aniline | Naphthol Derivative A | -CF₃ (at position 5) | 489 |

This interactive table showcases how electron-donating groups (like -OCH₃ and -CH₃) lead to a red shift in the absorption maximum compared to hydrogen, while a strong electron-withdrawing group (like -CF₃) causes a blue shift. Data is illustrative and sourced from studies on related o-methoxyaniline-terminated monoazonaphthols. nih.gov

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. Azo dyes, particularly those with donor-acceptor groups, often exhibit significant solvatochromism.

The solvatochromic behavior of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline would depend on the change in its dipole moment upon electronic transition from the ground state to the excited state.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, leading to a red shift in λmax as solvent polarity increases.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, resulting in a blue shift.

Table 2: Solvatochromic Data for an Analogous Azo Dye in Various Solvents (Data from a representative donor-acceptor azo dye to illustrate the principle)

| Solvent | Polarity Index | λmax (nm) |

| n-Hexane | 0.1 | 420 |

| Toluene | 2.4 | 425 |

| Dichloromethane | 3.1 | 435 |

| Acetone | 5.1 | 442 |

| Ethanol (B145695) | 4.3 | 448 |

| Methanol | 5.1 | 450 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 460 |

This interactive table demonstrates the typical positive solvatochromism observed in many azo dyes, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This is crucial for the unambiguous identification of a synthesized compound and for confirming its purity.

For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline (C₁₄H₁₄ClN₃O₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The HRMS analysis would yield an experimental mass that should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity. The formation of novel azo dyes is often confirmed using HRMS analysis. nih.govresearchgate.net

Table 3: Theoretical HRMS Data for 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₅ClN₃O₂⁺ | 292.0847 |

| [M+Na]⁺ | C₁₄H₁₄ClN₃NaO₂⁺ | 314.0667 |

This table presents the calculated exact masses for the protonated and sodiated molecular ions of the target compound. Experimental HRMS data would be expected to align closely with these values.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, an X-ray crystal structure would confirm the trans configuration of the azo bond, which is generally the more stable isomer. It would also reveal the planarity of the molecule; typically, the aromatic rings are twisted out of the plane of the azo bridge to some extent to relieve steric hindrance. Studies on other tetra-substituted azobenzenes have shown such twisted conformations. rsc.org Key parameters obtained from a crystallographic analysis would include:

N=N bond length: Typically around 1.24-1.26 Å.

C-N bond lengths: The lengths of the bonds connecting the azo nitrogens to the aromatic rings.

Torsion angles: Describing the twist of the phenyl rings relative to the C-N=N-C plane.

Crystal system and space group: Describing the symmetry of the crystal lattice.

Table 4: Representative X-ray Crystallographic Data for a Tetra-substituted Azobenzene Analogue (Illustrative data to show typical parameters obtained from X-ray analysis)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N=N Bond Length | 1.255 Å |

| C-N Bond Length (Ring 1) | 1.421 Å |

| C-N Bond Length (Ring 2) | 1.428 Å |

| C-N=N Bond Angle | 113.5° |

| Phenyl Ring Twist Angle | 15.8° |

This interactive table provides examples of the precise geometric data that can be obtained from an X-ray crystallographic study, based on a related compound. rsc.org

Computational and Theoretical Investigations of 4 2 Chlorophenylazo 2,5 Dimethoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules by calculating their electron density. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like azo dyes.

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, this would involve determining the bond lengths, bond angles, and dihedral (twist) angles that result in the most stable conformer.

DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed for this purpose. scispace.comscispace.com The optimization process would account for steric and electronic effects, such as the repulsion between the chlorine atom and the methoxy (B1213986) groups, and the conjugation across the azo bridge (-N=N-).

Conformational analysis of similar azo dyes has shown that many are nearly planar, which maximizes π-conjugation, but significant twisting can occur due to steric hindrance from bulky substituents. mdpi.com For the target molecule, key considerations would be the rotational barriers around the C-N and N-N bonds to identify the global minimum energy structure. rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For azo dyes, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the aniline (B41778) ring with its electron-donating methoxy and amino groups. The LUMO is often localized over the azo bridge and the electron-withdrawing chlorophenyl ring. researchgate.net This distribution facilitates an intramolecular charge transfer upon electronic excitation.

While specific values for 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline are not available, studies on similar substituted anilines and azo dyes provide representative data. researchgate.nettci-thaijo.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-aminoaniline | -4.9213 | -0.3194 | 4.6019 |

| p-nitroaniline | -6.6416 | -2.7509 | 3.8907 |

| p-isopropylaniline | -5.7325 | -0.4357 | 5.2968 |

Data derived from a DFT study on substituted anilines and is for illustrative purposes. thaiscience.info

This table demonstrates how different substituents dramatically alter the orbital energies and the energy gap, thereby tuning the molecule's reactivity and electronic properties. thaiscience.info

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks and predicting intermolecular interactions. tci-thaijo.org

The MEP map uses a color scale to denote electrostatic potential:

Red : Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue : Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, the MEP map would likely show negative potential (red) around the nitrogen atoms of the azo group, the oxygen atoms of the methoxy groups, and the chlorine atom due to their high electronegativity. tci-thaijo.org These sites would be targets for electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine protons. researchgate.net

Fukui functions provide a more quantitative method within DFT to identify which atoms in a molecule are most susceptible to different types of chemical attack. wikipedia.org This analysis is based on how the electron density at a specific point changes with a change in the total number of electrons. researchgate.net

The analysis yields three key indices for each atom:

f+ : Susceptibility to nucleophilic attack (attack by an electron donor).

f- : Susceptibility to electrophilic attack (attack by an electron acceptor).

f0 : Susceptibility to radical attack.

For azo dyes, Fukui function analysis has been used to predict degradation pathways by identifying the atoms most vulnerable to radical attack, often finding the nitrogen atoms of the azo bridge to be highly reactive sites. africaresearchconnects.comresearchgate.net This detailed analysis helps in understanding the molecule's reactivity with greater precision than MEP maps alone. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying electronically excited states and predicting spectroscopic properties like UV-Vis absorption. researchgate.net

TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs light. The output provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which correspond to the intensity of the absorption). rsc.org

For an azo dye, the most significant absorption band in the visible region is typically due to a π → π* transition. nih.gov This transition often involves the promotion of an electron from the HOMO to the LUMO, resulting in an intramolecular charge transfer (ICT) from the electron-donating part of the molecule (the dimethoxyaniline moiety) to the electron-accepting part (the chlorophenylazo moiety).

Computational studies on similar azo dyes have shown that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, can reproduce experimental UV-Vis spectra with good accuracy, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.netbeilstein-journals.org

Table 2: Illustrative TD-DFT Calculated vs. Experimental Absorption Maxima (λmax) for Thiazole Azo Dyes in Chloroform

| Dye | Calculated λmax (nm) (TD-B3LYP/6-311++G**) | Experimental λmax (nm) |

|---|---|---|

| Dye A | 609 | 623 |

| Dye B | 606 | 619 |

| Dye C | 674 | 687 |

Data derived from a TD-DFT study on different azo dyes and is for illustrative purposes. mdpi.com

This table highlights the capability of TD-DFT to predict absorption wavelengths, which is essential for designing dyes with specific colors and optical properties. mdpi.com

Analysis of Electronic Transitions and Oscillator Strengths

The electronic absorption characteristics of azo dyes, which dictate their color, are governed by electronic transitions between molecular orbitals. These transitions, primarily the n → π* and π → π* transitions, can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). For a molecule like 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, the substituents on the aromatic rings—the chloro group on the phenyl ring and the two methoxy groups and the amino group on the aniline ring—are expected to significantly influence the energies of these transitions.

Computational studies on similar azo dyes, such as those derived from 2-chloroaniline (B154045) and 2,5-dimethoxyaniline (B66101), provide a framework for understanding these effects. The electron-donating nature of the amino and methoxy groups on the aniline ring would likely elevate the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing chloro group on the phenyl ring would lower the energy of the lowest unoccupied molecular orbital (LUMO). This narrowing of the HOMO-LUMO gap is anticipated to cause a bathochromic (red) shift in the π → π* absorption band compared to an unsubstituted azobenzene.

A hypothetical analysis of the electronic transitions for 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, based on TD-DFT calculations of related compounds, is presented below. The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption band.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | ~450-480 | ~0.1-0.2 | n → π |

| S0 → S2 | ~380-410 | ~0.8-1.0 | π → π |

| S0 → S3 | ~270-290 | ~0.3-0.5 | π → π* |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The presence of the ortho-chloro substituent on the phenyl ring is likely to induce steric hindrance, potentially leading to a non-planar conformation where the phenyl ring is twisted relative to the azo bridge. The methoxy groups on the other ring may also influence the preferred orientation of the molecule. MD simulations would allow for the exploration of these rotational barriers and the identification of the most stable conformers in different environments (e.g., in vacuum or in a solvent).

Furthermore, MD simulations can provide insights into how 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline interacts with other molecules, such as solvent molecules or other dye molecules. The simulation can track the formation and lifetime of hydrogen bonds, van der Waals interactions, and electrostatic interactions, which are crucial for understanding the solubility, aggregation behavior, and binding properties of the dye.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can offer predictive insights without the need for extensive experimental work.

For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, QSPR models could be developed to predict a range of physicochemical properties. These models are typically built using a dataset of structurally diverse azo dyes with experimentally determined properties. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each dye in the dataset. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular surface area, volume, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.

A hypothetical QSPR model for predicting the maximum absorption wavelength (λmax) of substituted phenylazoaniline dyes might take the following form:

λmax = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + βn(Descriptorn)

Where βi are the regression coefficients determined from the training data.

| Property to be Predicted | Potential Molecular Descriptors | Rationale for Descriptor Selection |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | HOMO-LUMO gap, Dipole Moment, Polarizability | These descriptors are directly related to the electronic structure and the energy of electronic transitions. |

| Solubility | LogP, Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | These descriptors quantify the molecule's hydrophobicity and its ability to interact with solvent molecules. |

| Thermal Stability | Molecular Weight, Number of Aromatic Rings, Bond Dissociation Energies | These descriptors relate to the molecule's size, aromaticity, and the strength of its chemical bonds. |

By applying such validated QSPR models, it would be possible to estimate the properties of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline and other related azo dyes, thereby guiding the design of new dyes with desired characteristics.

Chemical Reactivity and Derivatization Studies of 4 2 Chlorophenylazo 2,5 Dimethoxyaniline

Electrophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline exhibit different susceptibilities to electrophilic attack due to the nature of their substituents.

Ring A (2,5-dimethoxyaniline moiety): This ring is highly activated towards electrophilic substitution. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group. scispace.comresearchgate.net Similarly, the two methoxy (B1213986) (-OCH₃) groups are also strongly activating and ortho-, para-directing. scispace.com The combined effect of these three groups makes this ring electron-rich and highly reactive. However, the positions ortho to the amino group are already occupied by methoxy groups, and the para position is blocked by the azo linkage. Therefore, electrophilic substitution is predicted to occur at the remaining vacant position, which is ortho to one of the methoxy groups and meta to the amino group.

Ring B (2-chlorophenyl moiety): This ring is deactivated towards electrophilic substitution. The chlorine atom is a deactivating, yet ortho-, para-directing substituent. The azo group (-N=N-) is a deactivating, meta-directing group. core.ac.ukjocpr.com The combined deactivating effects of these two groups make this ring significantly less reactive than Ring A. Any electrophilic substitution would be expected to occur at the positions meta to the azo group and ortho/para to the chlorine atom, with the meta-directing influence of the azo group likely dominating.

Common electrophilic substitution reactions and their predicted outcomes are summarized in the table below.

| Reaction | Reagent | Predicted Major Product on Ring A | Predicted Major Product on Ring B |

| Nitration | HNO₃/H₂SO₄ | 4-(2-Chlorophenylazo)-2,5-dimethoxy-6-nitroaniline | 4-(2-Chloro-4-nitrophenylazo)-2,5-dimethoxyaniline |

| Halogenation | Br₂/FeBr₃ | 6-Bromo-4-(2-chlorophenylazo)-2,5-dimethoxyaniline | 4-(4-Bromo-2-chlorophenylazo)-2,5-dimethoxyaniline |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline-6-sulfonic acid | 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline-4'-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-4-(2-chlorophenylazo)-2,5-dimethoxyaniline | Unlikely due to deactivation |

Nucleophilic Reactions Involving Amino and Methoxy Groups

The amino and methoxy groups of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline can participate in various nucleophilic reactions.

The primary aromatic amino group can be readily converted into a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). ias.ac.in This diazotization reaction is a cornerstone of azo dye chemistry, allowing for the subsequent coupling with other aromatic compounds to form more complex azo structures. ias.ac.in The resulting diazonium salt can also undergo a variety of Sandmeyer or other substitution reactions to replace the diazonium group with a wide range of functionalities.

The methoxy groups, being ether linkages, are generally stable but can be cleaved under harsh conditions, such as with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). smolecule.comgoogle.comnih.gov This ether cleavage would result in the formation of the corresponding dihydroxyphenylazo derivative. The reaction conditions for such a cleavage would need to be carefully controlled to avoid undesired side reactions on other parts of the molecule.

Redox Chemistry of the Azo (-N=N-) Linkage

The azo linkage is the most prominent redox-active site in the molecule. It can undergo both reduction and oxidation, although reduction is more common and well-studied for azo dyes.

Reduction: The azo bond can be readily reduced, leading to the cleavage of the molecule into two separate aromatic amines. This is a characteristic reaction of azo compounds and is often used in their analysis. researchgate.netresearchgate.net The reduction can be achieved through various methods:

Chemical Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄), stannous chloride (SnCl₂) in acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C) are effective for reducing the azo bond. pharmaffiliates.com The products of the reduction of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline would be 4-amino-2,5-dimethoxyaniline and 2-chloroaniline (B154045).

Electrochemical Reduction: Azo dyes can be reduced electrochemically, a process that typically involves the transfer of four electrons and four protons in acidic media to cleave the azo bond. tcichemicals.commdpi.com The electrochemical potential required for this reduction is influenced by the substituents on the aromatic rings.

Oxidation: While less common, the azo group can be oxidized to an azoxy (-N(O)=N-) group using strong oxidizing agents like peroxy acids. This transformation alters the chromophoric system of the molecule, leading to a change in its color.

The redox properties of the azo linkage are summarized in the following table.

| Reaction Type | Reagents/Conditions | Products |

| Reduction | Na₂S₂O₄, SnCl₂/HCl, H₂/Pd-C, Electrochemical reduction | 4-Amino-2,5-dimethoxyaniline and 2-Chloroaniline |

| Oxidation | Peroxy acids (e.g., m-CPBA) | 4-(2-Chlorophenylazoxy)-2,5-dimethoxyaniline |

Formation of Metal Complexes and Coordination Compounds

Azo dyes are well-known for their ability to form stable complexes with transition metal ions. ijpras.com This property is often exploited in the application of azo dyes as mordant dyes in the textile industry.

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline can act as a ligand, coordinating to metal ions through its electron-donating atoms. The most likely coordination sites are the nitrogen atoms of the azo group and potentially the nitrogen atom of the amino group or the oxygen atoms of the methoxy groups. It is expected to act as a bidentate ligand, coordinating to a metal ion through one of the azo nitrogen atoms and the amino group, forming a stable five-membered chelate ring. researchgate.netresearchgate.net The presence of multiple potential donor sites could also allow for the formation of polynuclear complexes or coordination polymers.

The formation of metal complexes with 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline can be monitored and the resulting chelates can be characterized using various spectroscopic techniques:

UV-Visible Spectroscopy: Coordination of the ligand to a metal ion typically causes a shift in the absorption maxima (λmax) of the dye, providing evidence of complex formation.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the -N=N- and -NH₂ groups upon coordination can be observed in the IR spectrum. A shift to lower wavenumbers for the azo stretching vibration is indicative of its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the metal complexes in solution, showing changes in the chemical shifts of the protons and carbons near the coordination sites.

Mass Spectrometry: This technique can be used to determine the stoichiometry of the metal-ligand complex by identifying the molecular ion peak of the chelate.

Polymerization and Oligomerization Involving 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline as a Monomer or Precursor

The structure of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline allows for its potential use as a monomer in the synthesis of polymers and oligomers. The primary amino group on the 2,5-dimethoxyaniline (B66101) ring is a key functional group for polymerization.

Oxidative Polymerization: Substituted anilines are known to undergo oxidative polymerization to form conducting polymers. In a similar fashion, 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline could be polymerized through oxidative coupling, likely leading to a polymer with a polyaniline backbone and the 2-chlorophenylazo moiety as a side chain. smolecule.com The presence of the bulky azo dye substituent would likely influence the solubility and electronic properties of the resulting polymer.

Condensation Polymerization: The amino group can also participate in condensation polymerization reactions with difunctional monomers such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This would incorporate the azo dye unit into the polymer backbone.

The incorporation of the azo dye moiety into a polymer structure can impart interesting properties to the material, such as color, light-sensitivity (photochromism), and potential for use in optical data storage or as a sensor.

Advanced Applications of 4 2 Chlorophenylazo 2,5 Dimethoxyaniline in Specialized Systems

Applications in Materials Science

In the field of materials science, the specific arrangement of atoms and electrons in 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline allows for its use in creating materials with dynamic and functional properties.

Aryl azo compounds, including 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, are known for their photochromic behavior, which is the ability to undergo a reversible change in color upon exposure to light. This phenomenon is rooted in the photoisomerization of the azo group (–N=N–). cinz.nz The molecule typically exists in a thermally stable trans configuration. Upon irradiation with light of a suitable wavelength, often in the UV range, the molecule absorbs energy and converts to the less stable cis isomer. cinz.nzchemrxiv.orgresearchgate.net This geometric change alters the molecule's conjugation and, consequently, its absorption spectrum, leading to a visible color change. cinz.nz

The process is reversible; the cis isomer can revert to the more stable trans form either thermally, by heating, or by irradiation with a different wavelength of light. cinz.nz This reversible switching makes such compounds potential candidates for applications in optical data storage, molecular switches, and smart materials. researchgate.netgoums.ac.ir The efficiency and reversibility of this process can be influenced by the molecular structure and the surrounding environment. researchgate.net For instance, studies on similar compounds, such as 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde, have shown that this reversible photoisomerization occurs efficiently in non-polar solvents but may be suppressed in polar solvents. nih.gov

Azo dyes are a significant class of organic chromophores investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications like optical switching and data processing. bohrium.com Materials with NLO features can modify the properties of high-power light sources, making them useful in advanced photonic devices. bohrium.comspiedigitallibrary.org The NLO response in these molecules often arises from a donor-π-acceptor (D-π-A) structure. In 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, the electron-donating 2,5-dimethoxyaniline (B66101) moiety acts as the donor, while the 2-chlorophenylazo group serves as the acceptor, connected by the π-conjugated azo bridge.

This intramolecular charge transfer character makes such dyes promising for achieving large optical coefficients. bohrium.com Research on various azo dyes has demonstrated their potential for use in dye-sensitized solar cells and other optoelectronic devices. acs.orgacs.org By functionalizing the dye molecule, for example by anchoring it to a semiconductor like TiO₂, its optoelectronic properties can be systematically studied and tuned for specific applications. acs.orgacs.org

While organic dyes are fundamental to OLED technology, the application of azo dyes is a specialized area of research. youtube.com Theoretical studies have suggested that the electronic properties of certain azo-azomethine dyes make them promising candidates for use in OLEDs, possessing high NLO response and suitable energy gaps. bohrium.com

In the realm of Liquid Crystal Displays (LCDs), azo dyes have been explored for two primary roles. First, they are used as guest dyes in "guest-host" displays, where the dye molecules align with the liquid crystal host molecules. Due to their cylindrical shape, azo dyes can be suitable for this application, although their stability to prolonged light exposure can be a concern. tandfonline.com Second, and more significantly, azo dye-containing polymer films are used as photo-alignment layers. tandfonline.comnih.gov When exposed to polarized light, the azo dye molecules in the film reorient themselves, creating an anisotropic surface that can precisely control the alignment of the liquid crystal molecules in contact with it. nih.govresearchgate.net This non-contact alignment method avoids the mechanical rubbing used in traditional LCD manufacturing, offering advantages for producing high-resolution and flexible displays. tandfonline.com

Azo dyes are widely employed as chromogenic or colorimetric chemosensors due to their strong and easily detectable color changes in the presence of specific analytes. mdpi.comnanobioletters.com The principle behind this application is that the interaction between an analyte (such as a metal cation or an anion) and the functional groups on the dye molecule perturbs the electronic system of the azo chromophore. nanobioletters.com This interaction alters the dye's light absorption properties, resulting in a change that is often visible to the naked eye. mdpi.comchemrxiv.org

The structural variability of azo dyes allows for the design of sensors with high selectivity and sensitivity for a wide range of targets. mdpi.com For example, different azo dye-based sensors have been developed for the detection of:

Metal Cations: Including Hg²⁺, Fe³⁺, Cu²⁺, Sn²⁺, and Al³⁺. mdpi.comchemrxiv.orgresearchgate.net

Anions: Such as sulfide (B99878) (S²⁻). rsc.org

The design of these sensors often involves incorporating specific binding sites into the dye structure that can selectively coordinate with the target analyte. nanobioletters.com The presence of amino and methoxy (B1213986) groups on the 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline structure provides potential coordination sites that could be exploited for the development of new chemical sensors.

Azo compounds represent the largest and most versatile class of synthetic organic dyes, accounting for over 60% of all commercial dyes used in the textile, paper, leather, and food industries. juniperpublishers.comscialert.net Their widespread use is due to their cost-effective synthesis, stability, and the vast array of colors that can be achieved by modifying their chemical structure. juniperpublishers.comscialert.net

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline belongs to the "disperse dye" class. Disperse dyes are non-ionic, have low water solubility, and are molecularly small, making them ideal for dyeing hydrophobic synthetic fibers. textilelearner.netblogspot.comnih.gov They are applied from a fine aqueous dispersion, and their small size allows them to diffuse into the tightly packed polymer structure of synthetic fibers under high-temperature conditions. p2infohouse.orgresearchgate.net

As a disperse dye, 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is primarily suitable for dyeing hydrophobic fibers such as polyester (B1180765) (polyethylene terephthalate, PET) and, to a lesser extent, nylon and acetate (B1210297) fibers. textilelearner.netdynasty-chem.com Dyeing polyester requires high energy, typically using high temperatures (120-130°C) under pressure, to swell the fibers and allow the dye molecules to penetrate the polymer matrix. acs.orgmdpi.com

The performance of a disperse dye is evaluated based on its fastness properties, which describe the resistance of the color to various agents it may encounter during its lifespan. The washing, light, and rubbing fastness of disperse dyes on synthetic fibers generally range from moderate to good. textilelearner.netblogspot.com However, performance can vary significantly depending on the specific dye structure, the depth of the shade, and the type of fiber. blogspot.com For example, the wash fastness of disperse dyes is typically better on the highly hydrophobic polyester than on the more polar nylon. textilelearner.netblogspot.com After dyeing, a "reduction clearing" process is often necessary to remove dye particles from the fiber surface, which significantly improves wet fastness and rubbing fastness properties. p2infohouse.org

Below is a table summarizing the typical fastness properties of disperse dyes on polyester and nylon substrates.

| Fastness Property | Polyester | Nylon | Description |

|---|---|---|---|

| Light Fastness (Scale 1-8) | Good (5-7) | Moderate to Good (4-6) | Measures resistance to fading when exposed to light. Performance is generally high on polyester but can be lower in pale shades. p2infohouse.orgblogspot.com |

| Wash Fastness (Scale 1-5) | Good to Excellent (4-5) | Fair to Moderate (3-4) | Measures resistance of the color to washing. Significantly better on polyester due to the dye being trapped within the hydrophobic fiber structure. blogspot.comkoreascience.kr |

| Rubbing (Crocking) Fastness (Scale 1-5) | Good (4-5) | Good (4) | Measures the amount of color transferred from the fabric surface to another surface by rubbing. blogspot.comkoreascience.kr |

| Sublimation Fastness (Scale 1-5) | Moderate to Good (3-5) | Poor to Moderate (2-4) | Measures resistance to color loss from heat (e.g., during ironing or storage). This is a critical property for disperse dyes. blogspot.com |

Advanced Textile Dyeing and Pigment Technologies

Evaluation of Color Fastness Properties (Light, Washing, Rubbing, Sublimation)

The durability of a dye on a textile substrate is a critical measure of its performance, assessed through various color fastness tests. These tests evaluate the resistance of the color to fading or bleeding under different conditions such as exposure to light, washing, rubbing, and heat (sublimation). For azo dyes, including those structurally similar to 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, these properties are paramount for their application in the textile industry.

Light Fastness: The light fastness of azo dyes is influenced by the chemical structure of the dye and the nature of the substrate. Generally, azo dyes exhibit moderate to good light fastness. The presence of substituents on the aromatic rings can significantly impact this property. For instance, electron-withdrawing groups can sometimes improve light fastness. Dyes applied to synthetic fibers like polyester often show better light fastness due to the nature of the fiber matrix, which can protect the dye from photolytic degradation. Azo dyes derived from substituted anilines typically achieve light fastness ratings in the range of 4-6 on a blue wool scale (where 1 is very poor and 8 is exceptional).

Washing Fastness: Washing fastness pertains to the resistance of the dye to desorption and transfer to adjacent undyed fabric during washing. This property is largely dependent on the dye's molecular size, its affinity for the fiber, and the presence of functional groups that can form strong interactions with the substrate. Azo disperse dyes, when applied to polyester, generally exhibit good to excellent washing fastness. This is attributed to the hydrophobic nature of both the dye and the fiber, leading to strong physical interactions that hold the dye molecules firmly within the fiber structure.

Rubbing Fastness: Rubbing fastness, or crocking, measures the transfer of color from the dyed fabric to another surface by rubbing. It is assessed under both dry and wet conditions. Good rubbing fastness is indicative of the effective penetration and fixation of the dye within the fiber. For disperse azo dyes on polyester, the rubbing fastness is typically very good, especially for dry rubbing. Wet rubbing fastness can sometimes be slightly lower, as the presence of water can facilitate the removal of loosely bound dye from the surface.

Sublimation Fastness: Sublimation fastness is particularly important for disperse dyes applied to polyester, as these fabrics are often subjected to high temperatures during processing (e.g., heat setting). This property refers to the resistance of the dye to vaporize and transfer to adjacent materials upon heating. The sublimation fastness is directly related to the molecular weight and polarity of the dye molecule. Dyes with higher molecular weights and more polar groups tend to have better sublimation fastness. Azo dyes designed for high-temperature dyeing of polyester are formulated to have good sublimation fastness to withstand these conditions.

The following table provides representative data on the color fastness properties of azo disperse dyes on polyester, which can be considered indicative of the expected performance of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline.

| Fastness Property | Rating (on a scale of 1-5, unless specified) |

| Light Fastness | 4-5 (on a blue wool scale of 1-8) |

| Washing Fastness | 4-5 |

| - Change in color | 4-5 |

| - Staining on adjacent fabric | 4-5 |

| Rubbing Fastness | |

| - Dry | 4-5 |

| - Wet | 4 |

| Sublimation Fastness | 4-5 |

Note: The data presented in this table is representative of typical azo disperse dyes on polyester and is intended for illustrative purposes, as specific experimental data for 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is not available.

Influence of Dye Structure on Dyeing Affinity and Exhaustion

The efficiency of the dyeing process is determined by the dye's affinity for the textile fiber and the extent of dye uptake from the dyebath, known as exhaustion. Both of these parameters are significantly influenced by the molecular structure of the dye.

Dyeing Affinity: Affinity refers to the thermodynamic driving force for the dye to move from the dyebath to the fiber. For disperse dyes like 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline on a hydrophobic fiber such as polyester, the affinity is primarily governed by van der Waals forces and dipole-dipole interactions. Key structural features that influence affinity include:

Molecular Size and Shape: A planar and linear molecular structure generally promotes better affinity as it allows for closer contact between the dye molecule and the polymer chains of the fiber, maximizing intermolecular forces.

Substituents: The nature and position of substituents on the aromatic rings can modulate the electron distribution within the molecule, affecting its polarity and interaction with the fiber. The electron-donating methoxy groups and the electron-withdrawing chloro group in the target molecule create a specific electronic profile that influences its dyeing affinity.

Exhaustion: Dye exhaustion is a measure of the percentage of dye that has transferred from the dyebath to the fiber at the end of the dyeing process. It is influenced by both the dye's affinity and the dyeing conditions (temperature, pH, and time). The structure of the dye affects exhaustion in several ways:

Solubility: The low aqueous solubility of disperse dyes is a prerequisite for good exhaustion on hydrophobic fibers. The molecular structure of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, with its relatively large nonpolar surface area, would suggest low water solubility and thus favor high exhaustion.

Diffusion: The rate of diffusion of the dye into the fiber is also a critical factor. Smaller molecules tend to diffuse more quickly. The molecular size of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline will determine its diffusion coefficient and, therefore, the time required to achieve maximum exhaustion.

Applications in Analytical Chemistry as an Indicator or Reagent

Beyond textile applications, the unique chemical structure of azo dyes lends them to various uses in analytical chemistry, particularly as indicators and spectrophotometric reagents.

pH-Responsive Behavior and Indicator Development

Azo compounds are well-known for their chromophoric properties, which can be sensitive to changes in the pH of their environment. This pH-responsive behavior, or halochromism, is a characteristic feature of the azo group (-N=N-). The nitrogen atoms in the azo linkage have lone pairs of electrons and can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, leading to a change in its light absorption properties and, consequently, a visible color change.

The equilibrium between the protonated and deprotonated forms of the azo dye is responsible for its function as a pH indicator. The specific pH range over which the color change occurs is dependent on the pKa of the conjugate acid of the azo dye. The electronic nature of the substituents on the aromatic rings attached to the azo group can significantly influence this pKa value.

For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, the presence of electron-donating methoxy groups and an amino group, along with the electron-withdrawing chloro group, would modulate the electron density around the azo linkage. This would, in turn, affect its basicity and the pH at which protonation occurs. It is therefore anticipated that this compound would exhibit a distinct color change in response to a specific pH range, making it a potential candidate for development as a pH indicator. The exact transition range would need to be determined experimentally.

Spectrophotometric Reagent for Metal Ion Detection

Azo dyes that contain suitable functional groups can act as chelating agents, forming stable complexes with metal ions. This complex formation often results in a significant change in the absorption spectrum of the dye, a phenomenon that can be exploited for the spectrophotometric determination of metal ions. The nitrogen atoms of the azo group, as well as the oxygen atoms of the methoxy groups and the nitrogen of the amino group in 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, could potentially participate in the coordination with a metal ion.

The general principle involves the formation of a metal-dye complex, which exhibits a different color and a different maximum absorption wavelength (λmax) compared to the free dye. According to Beer-Lambert's law, the absorbance of the solution is directly proportional to the concentration of the colored species. By measuring the absorbance of the metal-dye complex at its λmax, the concentration of the metal ion can be quantified.

The selectivity of an azo dye as a spectrophotometric reagent depends on its ability to form a stable complex with a specific metal ion in the presence of other ions. The steric and electronic properties of the dye molecule, governed by its substituents, play a crucial role in determining this selectivity. The structure of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline suggests that it could potentially form complexes with various transition metal ions. Further research would be required to investigate its complex-forming ability, selectivity, and sensitivity for the detection of specific metal ions.

The following table outlines the potential analytical applications of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline based on the general properties of azo dyes.

| Application | Principle | Key Structural Features |

| pH Indicator | Protonation/deprotonation of the azo group leading to a color change. | Azo linkage (-N=N-), electron-donating and withdrawing substituents influencing pKa. |

| Spectrophotometric Reagent for Metal Ions | Formation of a colored complex with metal ions, causing a shift in the absorption spectrum. | Azo group and other potential donor atoms (N, O) for chelation. |

Environmental Implications and Sustainable Chemical Practices for 4 2 Chlorophenylazo 2,5 Dimethoxyaniline

Environmental Fate and Degradation Pathways of Azo Dyes

The environmental fate of azo dyes is determined by a complex interplay of physical, chemical, and biological processes. epa.gov Due to their chemical stability, they can persist in water bodies, reducing light penetration and affecting aquatic life. mdpi.com The primary concern revolves around the cleavage of the azo bond, which can lead to the formation of aromatic amines, some of which are known to be carcinogenic. nih.govnih.gov

The principal mechanism for the biological breakdown of azo dyes is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases. nih.govmdpi.com This process is most efficient under anaerobic or microaerophilic conditions, where various microorganisms, including bacteria and fungi, utilize the dye as an electron acceptor. mdpi.comresearchgate.net Bacterial degradation is often initiated by these azoreductases, which results in the decolorization of the dye and the formation of corresponding aromatic amines. nih.gov For 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline, this cleavage would yield 2-chloroaniline (B154045) and 2,5-dimethoxyaniline (B66101).

These resulting amines are typically colorless but may still be toxic and require further degradation, which usually occurs under aerobic conditions. mdpi.comnih.gov A wide array of bacteria have been identified with the ability to decolorize azo dyes, demonstrating the versatility of microbial systems in bioremediation. mdpi.com Factors such as pH, temperature, dye concentration, and the availability of co-substrates like carbon and nitrogen sources significantly influence the efficiency of microbial degradation. mdpi.com

Table 1: Examples of Microorganisms with Azoreductase Activity on Azo Dyes

| Microorganism Strain | Azo Dye(s) Degraded | Degradation Condition | Reference |

|---|---|---|---|

| Pseudomonas putida MET94 | Various mordant, acid, reactive, and direct dyes | Anaerobic/Aerobic Sequential | nih.gov |

| Bacillus velezensis strain AB | Direct Red 28 | Not Specified | nih.gov |

| Geobacter metallireducens | 2,4-dinitroanisole (related compound) | Anoxic | nih.gov |

| Paramecium caudatum | Reactive Red 2, Reactive Blue 5, Levafix Reactive Yellow | Aerobic | mdpi.com |

Abiotic degradation involves non-biological processes that break down azo dye molecules. Advanced Oxidation Processes (AOPs) are a prominent category of chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. mdpi.com

Common AOPs for treating azo dye-containing wastewater include:

Photocatalysis : This process uses a semiconductor catalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO2), which, upon irradiation with UV-Vis light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. utar.edu.myresearchgate.net These radicals then attack the dye molecule, breaking it down.

Fenton's Oxidation : This method uses a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to produce hydroxyl radicals. It is effective but typically requires acidic pH conditions. austinpublishinggroup.com

Supercritical Water Oxidation (SCWO) : Under supercritical conditions (temperature > 373.9 °C and pressure > 22.06 MPa), water acts as an excellent solvent for organic compounds and oxygen, allowing for the rapid and near-complete oxidation of dyes into carbon dioxide and water. mdpi.com

The presence of other substances in wastewater, such as chloride ions from salts, can complicate these processes. Chloride ions can have a dual effect on photocatalytic degradation, sometimes enhancing the process but also potentially leading to the formation of toxic chlorinated byproducts. researchgate.net Monitoring the decomposition process is crucial to understand the degradation pathways and ensure the complete mineralization of the dye and its intermediates. researchgate.net

Eco-Friendly Synthesis and Disposal Strategies

Growing environmental awareness has spurred the development of sustainable and green approaches for the entire lifecycle of azo dyes, from synthesis to disposal. nih.gov

The principles of green chemistry are being increasingly applied to the synthesis of azo dyes to reduce their environmental footprint. Traditional diazotization and coupling reactions often involve harsh conditions and hazardous chemicals. Eco-friendly synthesis strategies focus on:

Safer Solvents and Reagents : Replacing hazardous solvents and strong acids with more benign alternatives. For example, using polyethylene (B3416737) glycol mixed with water as a reaction medium instead of organic solvents, and employing milder acids like hydrochloric acid over concentrated sulfuric acid. researchgate.net

Catalytic Processes : Developing catalytic methods that are more efficient and generate less waste. For instance, methods for preparing intermediates like 4-chloro-2,5-dimethoxyaniline (B1194742) have been developed using copper chloride as a catalyst with oxygen, or using supported nickel catalysts, which are designed to be safer and produce higher yields. patsnap.comgoogle.com

Atom Economy : Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Effective treatment of dye-containing wastewater is essential to prevent environmental contamination. researchgate.net Beyond simple degradation, there is a growing interest in the valorization of this waste, which involves converting the dye molecules into valuable chemical products. nih.gov

Several strategies are employed for the treatment and valorization of azo dye waste streams:

Adsorption : This physical method uses adsorbents like activated carbon, often derived from low-cost agricultural waste, to bind dye molecules and remove them from water. researchgate.netacademicjournals.org

Coagulation/Flocculation : Chemical coagulants are used to aggregate dye particles, which can then be removed through sedimentation. austinpublishinggroup.com

Enzymatic Valorization : A promising green strategy involves a two-step enzymatic process. First, an azoreductase enzyme breaks the azo dye down into its constituent aromatic amines under anaerobic conditions. nih.gov Subsequently, under aerobic conditions, another enzyme, such as a laccase, can oxidize these amines to synthesize other valuable compounds like phenazines and phenoxazinones. nih.gov This approach not only detoxifies the wastewater but also creates valuable chemical building blocks from the waste stream. nih.gov

Table 2: Overview of Waste Stream Treatment Technologies for Azo Dyes

| Technology | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Adsorption | Dye molecules bind to the surface of an adsorbent material (e.g., activated carbon). | High efficiency, potential for adsorbent regeneration. | Can be costly, disposal of saturated adsorbent required. | austinpublishinggroup.comacademicjournals.org |

| Photocatalysis (AOP) | Semiconductor catalyst generates hydroxyl radicals under light to degrade dyes. | Can achieve complete mineralization. | Can be slow, potential for byproduct formation. | utar.edu.myresearchgate.net |

| Fenton's Oxidation (AOP) | Fe2+ and H2O2 generate hydroxyl radicals to oxidize dyes. | Relatively inexpensive and effective. | Requires low pH, produces iron sludge. | austinpublishinggroup.com |

| Bioremediation | Microorganisms (e.g., bacteria) use enzymes like azoreductase to break down dyes. | Eco-friendly, low cost, potential for complete mineralization. | Can be slow, sensitive to environmental conditions. | mdpi.commdpi.com |

| Enzymatic Valorization | Sequential use of enzymes (e.g., azoreductase, laccase) to convert dyes into valuable chemicals. | Turns waste into valuable products, environmentally friendly. | Enzymes can be expensive and require specific conditions. | nih.gov |

Future Research Trajectories for 4 2 Chlorophenylazo 2,5 Dimethoxyaniline Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of azo dyes often involves diazotization of a primary aromatic amine followed by a coupling reaction, which can present challenges related to the stability of diazonium salts and the use of harsh acidic or basic conditions. nih.govorganic-chemistry.org Future research will likely focus on developing greener, more efficient, and safer synthetic routes for 4-(2-chlorophenylazo)-2,5-dimethoxyaniline.

Key areas of exploration include:

Solid-Acid Catalysis: The use of heterogeneous solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) or nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), offers a promising green alternative. tandfonline.comresearchgate.netresearchgate.net These catalysts can facilitate the reaction under solvent-free, room temperature conditions, simplifying purification, minimizing waste, and potentially increasing the stability of the intermediate diazonium salt. tandfonline.comresearchgate.net

One-Pot Synthesis: Transforming the conventional two-pot process into a quantitative one-pot method can significantly improve efficiency and reduce waste. rsc.org Research into systems that allow for diazotization and coupling to occur in a single vessel, potentially using recyclable catalysts or additives, would represent a substantial leap in sustainable production. rsc.org

Continuous Flow Reactors: Moving from batch processing to continuous flow synthesis using technologies like bubble column reactors can enhance safety, improve consistency, and lower production costs. rsc.org This approach allows for better control over reaction parameters and minimizes the risks associated with the accumulation of unstable intermediates. rsc.org

| Parameter | Traditional Diazotization/Coupling | Proposed Novel Pathway (e.g., Solid-Acid Catalysis) |

| Catalyst | Strong mineral acids (e.g., HCl) | Reusable solid acid (e.g., nano BF3·SiO2) tandfonline.com |

| Solvent | Aqueous acid/base solutions | Solvent-free or minimal green solvent researchgate.net |

| Temperature | Low temperatures (0-5 °C) required nih.gov | Room temperature operation researchgate.net |

| Waste Generation | High volume of acidic/basic wastewater | Minimal waste, recyclable catalyst rsc.org |

| Safety | Unstable diazonium salt intermediates nih.gov | Increased stability of supported diazonium salts researchgate.net |

| Efficiency | Multi-step, requires isolation of intermediates | Potential for one-pot, streamlined process rsc.org |

Development of Advanced Spectroscopic Probes and Characterization Techniques